- Generation of the 1,4-diphenylcyclohexane-1,4-diyl radical cation by cerium(IV) catalyzed denitrogenation of the azoalkane 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene and its reluctance to undergo Cope rearrangementJournal of the Chemical Society, 1988, (2), 142-3,
Cas no 92-94-4 (4-phenyl-1,1'-biphenyl)

4-phenyl-1,1'-biphenyl structure
Produktname:4-phenyl-1,1'-biphenyl
4-phenyl-1,1'-biphenyl Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- p-Terphenyl
- 1,4-Diphenylbenzene
- 1,1':4',1''-Terphenyl
- 4-Phenylbiphenyl
- p-Terphenyl (purified by sublimation)
- p-Terphenyl Solution
- [1,1',4',1'']terphenyl
- 1,1',4',1''-tertphenyl
- 1,4-Dinitrobenzene
- 4-(2-methyl-2-propylsulfanyl)phenol
- 4-tert-butyl-thiophenol
- para-t-butyl-thiophenol
- para-terphenyl
- Phenol,4-[(1,1-dimethylethyl)thio]
- p-tert-butylthiophenol
- tert-butyl 4-hydroxyphenyl sulfide
- PTP
- 1,4-Diphenylbenzene (purified by sublimation)
- PT
- p-Terphenyl (8CI)
- 1,1′-Biphenyl, 4-phenyl-
- 4-Phenyl-1,1′-biphenyl
- NSC 6810
- p-Diphenylbenzene
- p-Phenylene trimer
- p-Triphenyl
- PPP
- Santowax P
- T 3203
- TP
- TP (scintillator)
- p-Terphenyl, analytical standard
- 1ST001314
- 1,1'':4'',1''''-Terphenyl
- T-3203
- Tannin from pyrogallol
- PPP (scintillator)
- p-Terphenyl Solution in Acetone, 1000mug/mL
- CHEBI:52242
- 1ST001314-1000
- F0486-1779
- AS-12803
- T0020
- GWP218ZY6F
- AB-131/40897106
- TERPHENYL
- DTXSID6029121
- Tox21_202759
- BDBM50260180
- AKOS005111366
- EN300-21317
- D92686
- InChI=1/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14
- AI3-00847
- NSC6810
- DTXCID907888
- MFCD00003061
- 4-Phenyldiphenyl
- 1,1'-Biphenyl, 4-phenyl-
- W-100265
- CS-W014689
- CHEMBL491582
- CAS-92-94-4
- AC-18695
- TANNIN PYROGALLOL
- NCGC00260306-01
- triphenyl-
- 92-94-4
- NCGC00164113-01
- TERPHENYL, P-
- WLN: RR DR
- DB-038209
- p-Terphenyl, >=99.5% (HPLC)
- CCRIS 1657
- HSDB 5280
- UNII-GWP218ZY6F
- EINECS 202-205-2
- NS00003485
- NSC-6810
- Z104495322
- p-Terphenyl suitable for scintillation
- 1,1':4',1'-Terphenyl
- Biphenyl, 4-phenyl-
- Pyrogallol tannin
- p-Terphenyl, suitable for scintillation, >=98.5% (HPLC)
- 4-phenyl-1,1'-biphenyl
- Q20965188
- STL069547
- T3263
-
- MDL: MFCD00003061
- Inchi: 1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H
- InChI-Schlüssel: XJKSTNDFUHDPQJ-UHFFFAOYSA-N
- Lächelt: C1C=CC(C2C=CC(C3C=CC=CC=3)=CC=2)=CC=1
- BRN: 1908447
Berechnete Eigenschaften
- Genaue Masse: 230.10955g/mol
- Oberflächenladung: 0
- XLogP3: 5.6
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 230.10955g/mol
- Monoisotopenmasse: 230.10955g/mol
- Topologische Polaroberfläche: 0Ų
- Schwere Atomanzahl: 18
- Komplexität: 198
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Ionization Potential: 7.78
- Ionisierungspotenzial: 7.78
- Farbe/Form: Weiße schuppige Kristalle
- Dichte: 1.23
- Schmelzpunkt: 212.0 to 216.0 deg-C
- Siedepunkt: 389 °C(lit.)
- Flammpunkt: Fahrenheit: 404.6° f
Celsius: 207° c - Brechungsindex: 1.5500 (estimate)
- Wasserteilungskoeffizient: Fast unlöslich
- Stabilität/Haltbarkeit: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 5.02060
- λ max: 276(Cyclohexane)(lit.)
- Löslichkeit: Es ist löslich in heißem Benzol, leicht löslich in Ether und Kohlenstoffdisulfid und extrem unlöslich in Ethanol und Essigsäure.
4-phenyl-1,1'-biphenyl Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335-H400
- Warnhinweis: P261-P273-P305 + P351 + P338
- Transportnummer gefährlicher Stoffe:UN 3077 9/PG 3
- WGK Deutschland:2
- Code der Gefahrenkategorie: 36/37/38-50/53
- Sicherheitshinweise: S26-S37-S61-S60
- RTECS:WZ6475000
-
Identifizierung gefährlicher Stoffe:
- Verpackungsgruppe:II; III
- Sicherheitsbegriff:4.1
- Risikophrasen:R36/37/38
- TSCA:Yes
- Lagerzustand:Store at room temperature
4-phenyl-1,1'-biphenyl Zolldaten
- HS-CODE:2902909090
- Zolldaten:
China Zollkodex:
2902909090Übersicht:
29029090. Andere aromatische Kohlenwasserstoffe. MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:2.0%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponenten
Zusammenfassung:
29029090 andere aromatische Kohlenwasserstoffe. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:2.0%.General tariff:30.0%
4-phenyl-1,1'-biphenyl Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21317-0.1g |
1,4-diphenylbenzene |
92-94-4 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Enamine | EN300-21317-10.0g |
1,4-diphenylbenzene |
92-94-4 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
eNovation Chemicals LLC | D634848-1kg |
p-Terphenyl |
92-94-4 | 97% | 1kg |
$300 | 2024-06-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046889-100g |
1,1':4',1''-Terphenyl |
92-94-4 | 98% | 100g |
¥204.00 | 2024-04-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P819028-500g |
92-94-4 | 99% | 500g |
¥1,088.00 | 2022-09-28 | ||
TRC | T116680-25g |
p-Terphenyl |
92-94-4 | 25g |
$ 98.00 | 2023-09-06 | ||
Life Chemicals | F0486-1779-2μmol |
4-phenyl-1,1'-biphenyl |
92-94-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3263-5G |
p-Terphenyl (purified by sublimation) |
92-94-4 | >99.5%(GC) | 5g |
¥490.00 | 2024-04-15 | |
Life Chemicals | F0486-1779-30mg |
4-phenyl-1,1'-biphenyl |
92-94-4 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | T283A-100g |
4-phenyl-1,1'-biphenyl |
92-94-4 | 99% | 100g |
¥203.0 | 2022-05-30 |
4-phenyl-1,1'-biphenyl Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Ceric ammonium nitrate , Tetrabutylammonium hydrogen sulfate Solvents: Chloroform
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: 18-Crown-6 , Palladium trifluoroacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Carbon dioxide ; 18 h, 110 bar, 120 °C
Referenz
- The Suzuki-Miyaura cross-coupling of bromo- and chloroarenes with arylboronic acids in supercritical carbon dioxideMendeleev Communications, 2010, 20(3), 140-142,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate , Potassium fluoride Catalysts: Disodium tetrachloropalladate Solvents: Dimethyl sulfoxide , Water ; 55 h, rt → 80 °C; 18 h, 80 °C; 80 °C → rt
Referenz
- Homogeneous catalysts supported on soluble polymers: biphasic Suzuki-Miyaura coupling of aryl chlorides using phase-tagged palladium-phosphine catalystsChemistry - A European Journal, 2004, 10(7), 1789-1797,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Ethanol ; 6 h, 60 °C
Referenz
- Cyclometalated 2-Phenylimidazole Palladium Carbene Complexes in the Catalytic Suzuki-Miyaura Cross-Coupling ReactionOrganometallics, 2014, 33(15), 3966-3976,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Catalysts: [1,1′-Binaphthalene]-4,4′-diamine (complexes with palladium dichloride) , Palladium chloride (complexes with naphthidine) Solvents: 1,4-Dioxane ; 2 h, rt
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt
1.3 5 h, 80 °C
1.2 Reagents: Tripotassium phosphate Solvents: 1,4-Dioxane ; 5 min, rt
1.3 5 h, 80 °C
Referenz
- Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactionsTetrahedron, 2008, 64(2), 372-381,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium chloride , N2,N2,N6,N6-Tetrakis[(diphenylphosphino)methyl]-2,6-pyridinediamine Solvents: Dimethylacetamide ; 1 h, 100 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
1.2 Solvents: o-Xylene ; 2 h, 90 °C
Referenz
- N,N,N',N'-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine/palladium catalyzed Suzuki-Miyaura coupling of aryl and heteroaryl halidesCatalysis Communications, 2015, 66, 87-90,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Dimethylformamide
Referenz
- PdCl2(SEt2)2 and Pd(OAc)2: simple and efficient catalyst precursors for the Suzuki cross-coupling reactionTetrahedron Letters, 2000, 41(43), 8199-8202,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol , 1,4-Dioxane , Water ; 25 °C; 0.5 h, 25 °C → 100 °C
1.2 Reagents: Water ; 100 °C; 100 °C → rt
1.2 Reagents: Water ; 100 °C; 100 °C → rt
Referenz
- The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group ToleranceAdvanced Synthesis & Catalysis, 2010, 352(6), 1075-1080,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Silver carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
Referenz
- Efficient synthesis of substituted terphenyls by Suzuki coupling reactionSynthesis, 2002, (6), 757-760,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Chitosan, N-2-propyn-1-yl (propargylated-chitosan functionalized iron oxide supported; post-treated with Pd(OAc)2) Solvents: Ethanol , Water ; 2 h, 80 °C
Referenz
- Triazole framework: a strategic structure for C-H···X hydrogen bonding and practical design of an effective Pd-catalyst for carbonylation and carbon-carbon bond formationRSC Advances, 2021, 11(34), 20812-20823,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium Solvents: Ethanol , Water ; 6 h, 80 °C
Referenz
- Spatially isolated palladium in porous organic polymers by direct knitting for versatile organic transformationsJournal of Catalysis, 2017, 355, 101-109,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Toluene ; 7 - 8 h, 90 °C
Referenz
- Buchwald ligand-assisted Suzuki cross-coupling of polychlorobenzenesMendeleev Communications, 2021, 31(3), 400-402,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Silica , N4-[3-(Triethoxysilyl)propyl]-2,4,6-pyrimidinetriamine (palladium complexes) Solvents: Ethanol , Water ; 15 min, 100 °C
Referenz
- The synthesis of SBA-Pr-3AP@Pd and its application as a highly dynamic, eco-friendly heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactionResearch on Chemical Intermediates, 2020, 46(11), 4909-4922,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium , Graphene Solvents: Dimethylformamide , Water ; 6 min, 90 °C
Referenz
- 3D graphene/nylon rope as a skeleton for noble metal nanocatalysts for highly efficient heterogeneous continuous-flow reactionsJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2015, 3(19), 10504-10511,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ; 10 min; 3 min, 80 °C
1.2 Solvents: Ethanol ; 30 min, 80 °C
1.2 Solvents: Ethanol ; 30 min, 80 °C
Referenz
- Minimalization of Metallic Pd Formation in Suzuki Reaction with a Solid-State Organometallic CatalystACS Applied Materials & Interfaces, 2020, 12(30), 33827-33837,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Solvents: Ethanol , Water ; 1 h, rt
Referenz
- Palladium-Anchored N-Heterocyclic Carbenes in a Porous Organic Polymer: A Heterogeneous Composite Catalyst for Eco-Friendly C-C CouplingJournal of Organic Chemistry, 2022, 87(24), 16655-16664,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ; 3 h, reflux
Referenz
- Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolinesApplied Organometallic Chemistry, 2021, 35(12),,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Catalysts: Palladium diacetate , 2′-(Dicyclohexylphosphino)-N,N-dimethyl[1,1′-biphenyl]-2-amine Solvents: Tetrahydrofuran ; rt; 16 h, 80 °C
Referenz
- Aryl Fluoride Activation through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational StudyACS Catalysis, 2020, 10(14), 7934-7944,
4-phenyl-1,1'-biphenyl Raw materials
- [1,1'-Biphenyl]-4-ylboronic acid
- 1-Bromo-4-iodobenzene
- 1,4-Diidobenzene
- 4-Bromobiphenyl
- Phenylboronic acid
- 1,4-Dibromobenzene
- 4-Chlorobromobenzene
- 1,4-Dichlorobenzene
- Iodobenzene
- 4-Fluorobiphenyl
- 1,1′-(1,3-Cyclohexadiene-1,4-diyl)bis[benzene]
- 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
4-phenyl-1,1'-biphenyl Preparation Products
4-phenyl-1,1'-biphenyl Verwandte Literatur
-
Min-Ji Kim,Mina Ahn,Jun Ho Shim,Kyung-Ryang Wee Phys. Chem. Chem. Phys. 2020 22 3370
-
Qingan Cai,Michael McIntire,Luke L. Daemen,Chen Li,Eric L. Chronister Phys. Chem. Chem. Phys. 2021 23 8792
-
3. 256. Studies in the terphenyl series. Part I. p-Terphenyl, nitro-, amino-, and halogeno-p-terphenylsH. France,I. M. Heilbron,D. H. Hey J. Chem. Soc. 1938 1364
-
P. Constantinidis,H.-C. Schmitt,I. Fischer,B. Yan,A. M. Rijs Phys. Chem. Chem. Phys. 2015 17 29064
-
Sergey A. Ponomarenko,Nikolay M. Surin,Maxim S. Skorotetcky,Oleg V. Borshchev,Sergey A. Pisarev,Evgenia A. Svidchenko,Yuriy V. Fedorov,Francesc Molins,Tobias Brixner J. Mater. Chem. C 2019 7 14612
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Para-Terphenyle
- Lösungsmittel und organische Chemikalien Organische Verbindungen Benzonide Benzol und substituierte Derivate Terphenyle Para-Terphenyle
- Pestizid-Chemikalien Pestizid aktive Wirkstoffe Standard Substanzen
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:92-94-4)4-phenyl-1,1'-biphenyl

Reinheit:99%
Menge:1kg
Preis ($):183.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:92-94-4)p-Terphenyl

Reinheit:98%
Menge:Company Customization
Preis ($):Untersuchung